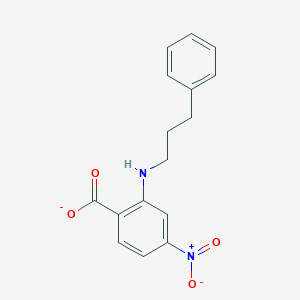
4-Nitro-2-(3-phenylpropylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2-(3-phenylpropylamino)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C16H15N2O4- and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chloride Channel Blocker
NPPB is well-documented as a potent inhibitor of chloride channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR). Research has shown that NPPB can block CFTR currents in a voltage-dependent manner, with an IC50 value of approximately 166 μM at -90 mV . The structural components of NPPB are crucial for its inhibitory action, as modifications to its phenyl or benzoate groups significantly affect its potency. For instance, the removal of the phenyl ring reduces inhibition strength, while adding an extra phenyl ring enhances it .
Table 1: Inhibition Potency of NPPB Analogues
| Compound | IC50 (μM) at -90 mV |
|---|---|
| 5-Nitro-2-(3-phenylpropylamino)-benzoate (NPPB) | 166 |
| 2-butylamino-5-nitrobenzoic acid | 243 |
| 5-nitro-2-(3,3-diphenylpropylamino)-benzoic acid | 58 |
| 2-amino-4-phenylbutyric acid | No inhibition |
Stimulation of ATP Release
Recent studies have highlighted NPPB's unexpected role in stimulating ATP release from cells. Exposure to NPPB has been shown to induce a rapid increase in extracellular ATP levels by 5 to 100-fold within minutes of application, independent of cell viability or chloride channel activity . This effect appears to be mediated through vesicular exocytosis, where NPPB prompts the release of ATP-enriched vesicles.
Case Study: NPPB-Induced ATP Release Mechanism
In experiments using HEK293 cells, NPPB stimulated vesicular exocytosis that correlated with ATP release (correlation coefficient of 0.77). This suggests that NPPB may activate exocytosis pathways that are crucial for cellular signaling and energy homeostasis .
Therapeutic Potential
Due to its properties as a chloride channel blocker and ATP releaser, NPPB has potential therapeutic applications in conditions involving dysregulated chloride transport or energy deficiency. Its use as a Cox inhibitor and GPR35 activator further expands its therapeutic profile .
Table 2: Summary of Therapeutic Applications
Propiedades
Número CAS |
158913-21-4 |
|---|---|
Fórmula molecular |
C16H15N2O4- |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
4-nitro-2-(3-phenylpropylamino)benzoate |
InChI |
InChI=1S/C16H16N2O4/c19-16(20)14-9-8-13(18(21)22)11-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20)/p-1 |
Clave InChI |
OTSBHGGBOIOBCD-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CCCNC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)CCCNC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)[O-] |
Key on ui other cas no. |
158913-21-4 |
Sinónimos |
4-nitro-2-(3-phenylpropylamino)benzoate 4-NPPB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















